molecular formula C7H17NO B1590333 4-(Isopropylamino)butanol CAS No. 42042-71-7

4-(Isopropylamino)butanol

Cat. No. B1590333
CAS RN: 42042-71-7
M. Wt: 131.22 g/mol
InChI Key: IPLWOCGPIGUXOR-UHFFFAOYSA-N
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Description

4-(Isopropylamino)butanol, also known by its CAS number 42042-71-7, is an organic compound belonging to the group of alcohols . It is primarily used as a solvent in various chemical applications but can also be used as an intermediate in chemical synthesis . It is a colorless liquid with an alkaline reaction .


Synthesis Analysis

The synthesis of this compound involves using 200 gm of 4-amino-1-butanol dissolved in a mixed solvent of 400 ml of acetone and 1000 ml of ethanol. After adding 20 gm of 10% Pd/C, hydrogenation is carried out under the pressure of 10 kg for 4-5 hours .


Molecular Structure Analysis

The molecular formula of this compound is C7H17NO . The average mass is 131.216 Da and the monoisotopic mass is 131.131012 Da .


Chemical Reactions Analysis

This compound is a colorless liquid with an alkaline reaction. It reacts easily with acids and is soluble in water .


Physical And Chemical Properties Analysis

This compound is a colorless liquid with an alkaline reaction . It reacts easily with acids and is soluble in water . The boiling point of this substance is 242°C . In the presence of ammonium chloride, the solution becomes acidic .

Scientific Research Applications

Biofuel and Energy Production

  • Iso-butanol as a Diesel Engine Fuel : Iso-butanol, a naturally occurring 4-carbon alcohol, has been studied for its effects on the performance and emissions of a DI diesel engine. The research involved using a 40% iso-butanol/diesel blend and optimizing engine parameters like injection pressure, timing, and exhaust gas recirculation. This study highlights the potential of iso-butanol in enhancing engine efficiency and reducing emissions (Saravanan et al., 2017).

  • Iso-butanol in Spark-Ignition Engine : The addition of iso-butanol to ethanol-gasoline blend was studied for its impact on engine performance and emission characteristics. The research demonstrated that blends with iso-butanol exhibit improved brake power and reduced emissions, highlighting its effectiveness as a fuel additive in spark-ignition engines (Zaharin et al., 2018).

Chemical Synthesis and Pharmacology

  • Synthesis of Beta-Adrenergic Blocking Agents : Compounds derived from isopropylamino propanols, including 4-(Isopropylamino)butanol, have been synthesized and evaluated for their beta-adrenergic blocking effects. These studies provide insights into the potential pharmacological applications of such compounds (Vattipalli et al., 2008).

  • Production of Chiral Amines : The biosynthesis of (R)-3-amino-1-butanol, a key intermediate in the treatment of HIV/AIDS, was explored using a novel transaminase enzyme. This study showcases the role of isopropylamino propanols in the green and efficient production of chiral amines (Tang et al., 2019).

  • CO2 Capture and Environmental Applications : Research on 4-isopropylamino-2-butanol (IPAB) as a potential CO2 absorbent demonstrated its high CO2 loading capacity and low regeneration energy. This indicates the application of isopropylamino propanols in environmental and greenhouse gas control technologies (Liu et al., 2016).

  • Isopropanol-Butanol Production from Biomass : The production of isopropanol and butanol from sugarcane and sweet sorghum juices using Clostridium beijerinckii highlights the role of isopropylamino propanols in the biofuel industry. This research contributes to the understanding of renewable sources for fuel production (Rochón et al., 2019).

Safety and Hazards

4-(Isopropylamino)butanol is classified as a flammable liquid and vapor. It may be corrosive to metals and harmful if swallowed. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

4-(propan-2-ylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2)8-5-3-4-6-9/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLWOCGPIGUXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513753
Record name 4-[(Propan-2-yl)amino]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42042-71-7
Record name 4-[(Propan-2-yl)amino]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Isopropylamino)butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-aminobutanol (2.0 mg, 22.4 mmol) in 110 ml of dichloroethane were added acetone (3.3 ml, 44.8 mmol), acetic acid (5 eq.), and sodium acetoxyborohydride (11.9 g, 56.09 mmol). The cloudy mixture was stirred at ambient temperature for about 18 hours. The reaction was quenched with saturated sodium bicarbonate. Sodium hydroxide (1 M) was added to adjust the pH to about 10. The aqueous layer was extracted with a mixture of isopropyl alcohol and methylene chloride (1:3). The organic fractions were combined and dried over sodium sulfate, filtered, and concentrated. The desired intermediate was further purified by bulb to bulb distillation to yield 1.4 grams as a dear oil. If desired, additional yield may be recovered by extracting the aqueous fraction with 3:1 toluene:butanol.
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium acetoxyborohydride
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

100.40 g of 4-amino-1-butanol was dissolved in a mixed solvent of 108 ml of acetone and 160 ml of ethanol and, after adding 2.1 g of platinum (IV) oxide, hydrogenation was carried out under the pressure of 2 to 3 atms for 48 hours. A catalyst was removed by filtering the reaction solution and the filtrated was concentrated to obtain 147.64 g of the desired compound as a colorless oily substance.
Quantity
100.4 g
Type
reactant
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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